

Technical Guide: Structural Validation and Functional Characterization of Hepcidin-25

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Compound of Interest

Compound Name: *Dthfpicifccgcchrskcgmckct-OH*

CAS No.: 342809-17-0

Cat. No.: B10827386

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Subject Sequence: **DTHFPICIFCCGCCHRSKCGMCKCT-OH** Common Nomenclature: Hepcidin-25, LEAP-1 Molecular Weight: ~2789.4 Da Classification: Cysteine-rich Antimicrobial Peptide / Iron-Regulatory Hormone

Executive Summary & Research Context

Hepcidin-25 is the master regulator of systemic iron homeostasis.[1] While its primary role involves binding to the iron exporter ferroportin (FPN), "preliminary research findings" and emerging studies have expanded its profile to include significant metal-binding capabilities (Zn^{2+} , Cd^{2+}) and antimicrobial activity.[2] This guide provides a rigorous framework for synthesizing this difficult-to-fold peptide, validating its disulfide topology, and assessing its bioactivity.

Structural Architecture & Disulfide Topology

The bioactivity of Hepcidin-25 is strictly dependent on its tertiary structure, constrained by four disulfide bridges. The sequence contains a high density of cysteine residues (8 out of 25), making the correct oxidative folding the critical bottleneck in production.

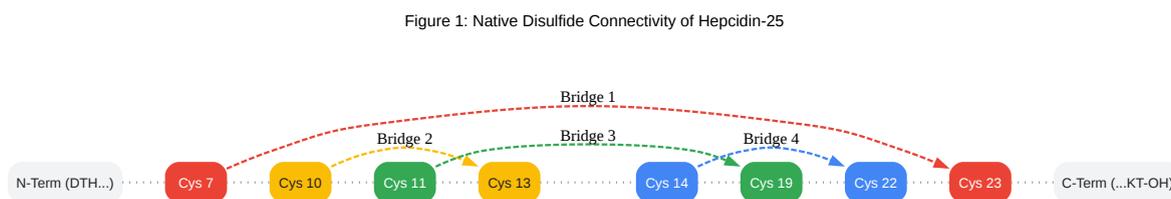
Sequence Analysis

- N-Terminus: Asp-Thr-His (DTH) – Critical for metal binding (ATCUN-like motif).[2]

- Core: Cysteine-rich hairpin.
- C-Terminus: Thr-OH (Free acid).[2]
- Disulfide Connectivity: The native bioactive form exhibits a specific "ladder-like" connectivity:
 - Cys7 – Cys23[2][3][4]
 - Cys10 – Cys13
 - Cys11 – Cys19[2][3][4][5]
 - Cys14 – Cys22[2][3][5]

Visualization of Disulfide Topology

The following diagram illustrates the strict connectivity required for bioactivity. Note the proximity of C13 and C14, which do not bond to each other in the native state—a common folding trap.



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Caption: Schematic representation of the four disulfide bridges in native Hepcidin-25. Matching colors indicate connected cysteine pairs.[2][3]

Synthetic Methodology (Field-Proven Protocol)

Synthesizing Hepcidin-25 requires overcoming aggregation during chain assembly and preventing misfolding during oxidation.[2]

Solid-Phase Peptide Synthesis (SPPS)

- Resin: Pre-loaded H-Thr(tBu)-2-Cl-Trt resin is recommended to minimize racemization at the C-terminus.
- Coupling Reagents: Use DIC/Oxyma Pure for high efficiency and lower racemization risk compared to HBTU/HATU.
- Pseudoproline Dipeptides: Incorporate Fmoc-Cys(Trt)-Ser(Psi(Me,Me)pro)-OH at positions 17-18 or similar structure-breaking residues to prevent on-resin aggregation of the beta-sheet regions.[2]

Oxidative Folding Strategy

The "random oxidation" method often results in low yields due to the formation of non-native isomers (scrambled disulfides).[2] Recommended Protocol: Regioselective Folding (Double Orthogonal Protection)[2]

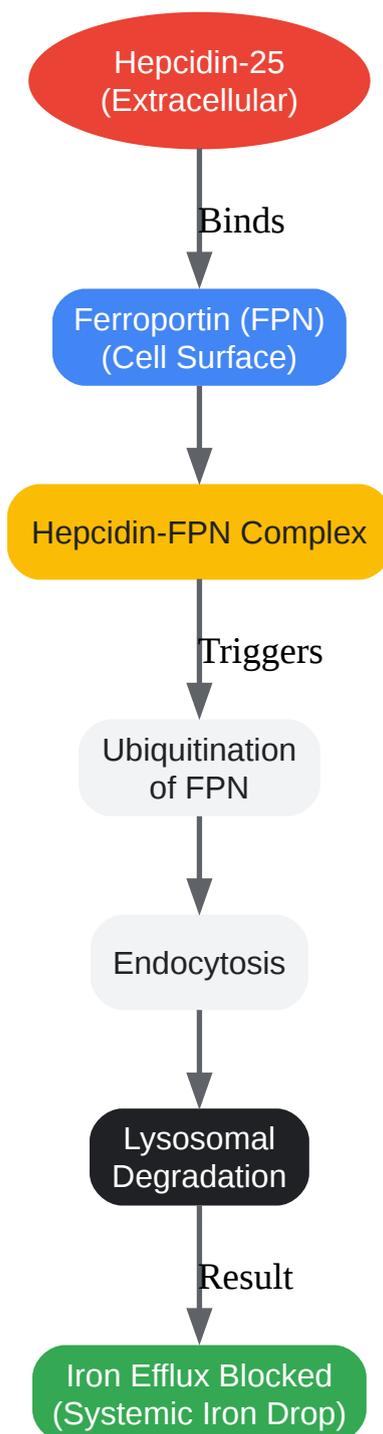
- Synthesis: Synthesize the peptide with two pairs of Cys protecting groups (e.g., Cys 7,23,11,19 with Trt; Cys 10,13,14,22 with AcM).
- Step 1 Oxidation: Cleave from resin (Trt removed) and oxidize the free thiols (C7-C23, C11-C19) using a Glutathione redox buffer (GSH/GSSG) at pH 7.8.[2]
- Step 2 Oxidation: Purify the intermediate, then remove AcM groups and oxidize the remaining bridges (C10-C13, C14-C22) using Iodine (I₂) in aqueous acetic acid.
 - Note: This ensures the correct topology and minimizes the formation of the "dead-end" C13-C14 vicinal disulfide.

Functional Characterization & Mechanism

Validating the peptide goes beyond mass spectrometry; functional assays must confirm its ability to bind Ferroportin.

Mechanism of Action Pathway

Hepcidin acts by binding to Ferroportin (FPN) on the surface of macrophages and enterocytes, inducing its internalization and lysosomal degradation.[2]



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Caption: The signaling cascade of Hepcidin-induced Ferroportin degradation resulting in iron retention.[2]

In Vitro Internalization Assay (Protocol Summary)

To verify bioactivity, use a cell line stably expressing FPN-GFP (e.g., HEK293-FPN-GFP).[2]

- Seed Cells: Plate HEK293-FPN-GFP cells on poly-lysine coated coverslips.
- Treatment: Treat cells with 100 nM – 1 μ M of synthetic Hepcidin-25 for 24 hours.
- Readout: Use confocal microscopy or flow cytometry.
 - Positive Result: Disappearance of GFP signal from the membrane and appearance of punctate intracellular fluorescence (lysosomes).[2]
 - Negative Control:[2] Untreated cells show strong membrane GFP fluorescence.

Preliminary & Emerging Findings: The Metal Connection

Recent research has highlighted an "overlooked" property of Hepcidin-25: its ability to bind transition metals other than iron.

- Cadmium (Cd^{2+}) Binding: The N-terminal DTH motif and the cysteine core can coordinate Cd^{2+} with high affinity (approx. 10^{14} M^{-1}).[\[2\]](#) This suggests Hepcidin may play a role in mitigating Cadmium toxicity or that Cadmium exposure may disrupt iron regulation by sequestering Hepcidin.
- Zinc (Zn^{2+}) Interaction: Hepcidin binding to Zn^{2+} may influence its structural stability and circulating half-life.[\[2\]](#)

Data Summary Table: Physicochemical Properties

Property	Value / Description	Significance
Formula	C ₁₁₃ H ₁₇₀ N ₃₄ O ₃₁ S ₉	Complex composition requiring high-res MS for validation.[6]
Isoelectric Point (pI)	~8.2 - 8.5	Cationic at physiological pH; binds negatively charged membranes.[2]
Extinction Coeff.	~2800 M ⁻¹ cm ⁻¹ (at 280 nm)	Low UV absorbance (few aromatics); use BCA or amino acid analysis for quantification. [2]
Solubility	Water, 1 mg/mL	prone to aggregation in high salt; store lyophilized.

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Sources

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